Synthesis of tert-Butyl di(but-3-en-1-yl)carbamate: A Technical Guide for Advanced Chemical Synthesis
Synthesis of tert-Butyl di(but-3-en-1-yl)carbamate: A Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl di(but-3-en-1-yl)carbamate, a key intermediate in the construction of nitrogen-containing heterocycles. The molecule's diolefinic structure makes it an ideal precursor for ring-closing metathesis (RCM) to form seven-membered azepane rings, which are prevalent scaffolds in pharmaceuticals and natural products.[1] This document moves beyond a simple recitation of procedural steps, delving into the strategic considerations behind the selected synthetic route, the mechanistic underpinnings of the core chemical transformations, and a detailed, field-tested experimental protocol. We will explore the rationale for reagent selection, reaction conditions, and purification strategies, providing researchers and drug development professionals with a robust and reproducible methodology.
Strategic Analysis of the Synthetic Approach
A sound synthetic strategy is paramount for efficiency, scalability, and purity. For the target molecule, tert-Butyl di(but-3-en-1-yl)carbamate, two primary retrosynthetic disconnections are considered.
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Route A: Post-Alkylation Protection: This approach involves the initial synthesis of the secondary amine, di(but-3-en-1-yl)amine, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. While feasible, the initial dialkylation of ammonia or a primary amine precursor can be difficult to control, often yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.
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Route B: Direct Dialkylation of a Carbamate: This strategy employs tert-butyl carbamate as the nitrogen source. The electron-withdrawing nature of the carbonyl group significantly increases the acidity of the N-H proton, facilitating its removal by a suitable base. The resulting carbamate anion is a soft nucleophile that can be sequentially alkylated. This route offers superior control, typically proceeds in a single pot, and avoids the handling of volatile, unprotected intermediate amines.
For its elegance and efficiency, this guide will focus exclusively on Route B , the direct N,N-dialkylation of tert-butyl carbamate.
Caption: Retrosynthetic analysis of the target molecule via direct dialkylation.
Foundational Chemistry: The N-Alkylation of Carbamates
The success of the chosen strategy hinges on the N-alkylation of a carbamate. Unlike amines, whose basicity and nucleophilicity are often conflated, carbamates present a distinct reactive profile. The Boc group, formally a carbamate, reduces the nucleophilicity of the nitrogen atom due to the delocalization of its lone pair into the adjacent carbonyl group.[2] However, this same electronic effect renders the N-H proton acidic enough (pKa ≈ 17 in DMSO) to be deprotonated by strong, non-nucleophilic bases like sodium hydride (NaH).
The mechanism proceeds via the formation of a sodium carbamate salt, which then acts as a potent nucleophile in a classical SN2 reaction with an alkyl halide.[3] The process can be repeated to achieve dialkylation.
Caption: Stepwise mechanism for the N,N-dialkylation of tert-butyl carbamate.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes observational cues and justifications to ensure procedural integrity.
3.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| tert-Butyl Carbamate | 4248-19-5 | 117.15 | 1.0 equiv. | Ensure dryness. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 2.2 equiv. | 60% dispersion in mineral oil is standard. |
| 4-Bromobut-1-ene | 5162-44-7 | 135.00 | 2.1 equiv. | Check for purity; distill if necessary. |
| Anhydrous DMF | 68-12-2 | 73.09 | ~0.2 M concentration | Use a freshly opened bottle or dried solvent. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | For extraction. | Anhydrous grade. |
| Saturated NH₄Cl (aq.) | 12125-02-9 | - | For quenching. | |
| Brine (Saturated NaCl) | 7647-14-5 | - | For washing. | |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | For drying. | |
| Silica Gel | 7631-86-9 | - | For chromatography. | 230-400 mesh. |
3.2. Step-by-Step Methodology
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Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum. Maintain a positive pressure of inert gas throughout the reaction.
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Rationale: Sodium hydride reacts violently with water. An inert atmosphere is critical to prevent quenching of the base and ensure safety.
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Reagent Addition (Base): To the flask, add sodium hydride (2.2 eq., 60% dispersion). Wash the dispersion with anhydrous hexanes (2x) via cannula to remove the mineral oil, and carefully decant the hexanes. Add anhydrous DMF to achieve a final substrate concentration of approximately 0.2 M.
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Rationale: Removing the mineral oil improves the reactivity and consistency of the sodium hydride. DMF is a polar aprotic solvent that effectively solvates the resulting sodium carbamate salt.[3]
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Substrate Addition: Dissolve tert-butyl carbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice-water bath).
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Causality: This initial deprotonation is exothermic. A slow, cooled addition prevents a runaway reaction. Vigorous bubbling (H₂ evolution) should be observed, indicating the formation of the sodium salt.
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First Alkylation: After gas evolution ceases (~30-60 min), add 4-bromobut-1-ene (1.05 eq.) dropwise via syringe, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
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Rationale: This first alkylation forms the mono-alkylated intermediate, tert-butyl (but-3-en-1-yl)carbamate.
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Second Alkylation: Cool the mixture back to 0 °C. Add the second portion of 4-bromobut-1-ene (1.05 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
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Rationale: The second deprotonation and alkylation are slower due to increased steric hindrance. An extended reaction time ensures high conversion to the dialkylated product.
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Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 10-20% Ethyl Acetate/Hexanes eluent system. The product will have a higher Rf value than the mono-alkylated intermediate and the starting carbamate.
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Work-up and Quenching: Cool the flask to 0 °C. Very carefully and slowly, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.
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Trustworthiness: This is a critical safety step. Adding the quenching agent too quickly to unreacted NaH can cause a violent exothermic reaction and H₂ release.
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Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic extracts sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Rationale: Washing removes residual DMF and inorganic salts, which is crucial for obtaining a clean product after chromatography.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent of 2% to 10% ethyl acetate in hexanes. The desired product is typically a colorless to pale yellow oil.
Anticipated Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 2H), ~5.0 (m, 4H), ~3.2 (t, 4H), ~2.2 (q, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C=O), ~135 (alkene CH), ~117 (alkene CH₂), ~80 (quat. C), ~48 (N-CH₂), ~34 (CH₂), ~28 (CH₃) |
| Mass Spec (ESI+) | m/z: [M+Na]⁺ expected |
Application in Ring-Closing Metathesis (RCM)
The primary value of tert-Butyl di(but-3-en-1-yl)carbamate is its role as a substrate for RCM, a powerful reaction for forming cyclic structures.[4] Treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, efficiently closes the 5-atom chain between the two olefins to form a 7-membered ring, with ethylene as the only byproduct.[5][6]
Caption: Workflow illustrating the RCM of the title compound to form a protected azepine.
This subsequent transformation highlights the importance of the initial synthesis; a pure, well-characterized starting material is essential for the efficiency and success of the catalyst-driven cyclization step.[7]
References
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Pearson, W. H., Aponick, A., & Dietz, A. L. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. The Journal of Organic Chemistry, 71(9), 3533–3539. [Link]
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Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
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Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2007). Synthesis of macrocyclic compounds by ring closing metathesis. Current Organic Chemistry, 11(15), 1339-1365. [Link]
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Bertrand, M. L. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 86, 332. [Link]
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